molecular formula C12H24O6 B118740 Hexaoxacyclooctadecane CAS No. 17455-13-9

Hexaoxacyclooctadecane

Cat. No. B118740
CAS RN: 17455-13-9
M. Wt: 264.31 g/mol
InChI Key: XEZNGIUYQVAUSS-UHFFFAOYSA-N
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Description

Hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane . It is a white, hygroscopic crystalline solid with a low melting point .


Synthesis Analysis

This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction involves (CH2OCH2CH2Cl)2 and (CH2OCH2CH2OH)2 with 2 KOH, resulting in (CH2CH2O)6, 2 KCl, and 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .


Molecular Structure Analysis

The molecular formula of Hexaoxacyclooctadecane is C12H24O6 . The InChI key is XEZNGIUYQVAUSS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of Hexaoxacyclooctadecane are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

Hexaoxacyclooctadecane has a molecular weight of 264.32 . It has a melting point of 42-45 °C . The SMILES string representation is O1CCOCCOCCOCCOCCOCC1 .

Scientific Research Applications

Crystal Structure Analysis

Hexaoxacyclooctadecane has been studied for its crystal structure and complexation with alkali thiocyanates. Researchers found that its structure changes to accommodate different cation sizes in complexes. This was important in understanding the flexibility and adaptability of such compounds in different chemical environments (Dunitz, Dobler, Seiler, & Phizackerley, 1974).

Complexation Studies

The compound's complexation with various ions such as sodium, potassium, rubidium, caesium, and ammonium in aqueous solutions has been investigated. This research is crucial for understanding the thermodynamics of complex formation and their structural aspects in solutions (Ozutsumi & Ishiguro, 1992).

Role in Polymerization

Hexaoxacyclooctadecane has been used as an initiator in the anionic polymerization of oxiranes. It's instrumental in creating polymers with specific molecular structures and properties, highlighting its utility in polymer chemistry (Stolarzewicz, Neugebauer, & Grobelny, 1996).

Environmental Applications

In environmental science, hexaoxacyclooctadecane has been involved in the study of biodegradation processes, like the effect of biosurfactants on the degradation of hydrocarbons. This research is significant for understanding and improving the efficiency of bioremediation techniques (Herman, Zhang, & Miller, 1997).

Chemical Bonding and Solvation Studies

The compound has also been examined for its role in the structure and bonding of certain anions in solution. This research provides insights into the behavior of complex anionic structures in various solvents and the interactions involved (Joseph, Suchentrunk, Kraus, & Korber, 2009).

Antioxidant Properties in Rubber Oxidation

The effects of hexadentate macrocyclic ligands, including hexaoxacyclooctadecane, on the oxidation of natural rubber were studied, showing its potential as an antioxidant in material science (Goh, Lee, & Seah, 1988).

Catalysis and Reaction Rate

Hexaoxacyclooctadecane's impact on the rate of chemical reactions has been investigated, demonstrating its potential as a catalyst in various chemical processes (Tuncer & Erk, 1998).

Safety And Hazards

Hexaoxacyclooctadecane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .

Future Directions

Hexaoxacyclooctadecane has been used as an electrolyte additive to build a mixed electrolyte. In the electrochemical process, it adsorbs Zn2+ on the surface by a limiting effect, regulates the solvation structure of zinc ions, and forms a new stable solvation structure with zinc ions preferentially . This leads to uniform deposition and an increase in the conductivity of the solvation structure, making charge transfer easier on the electrode surface and reducing side reactions .

Relevant Papers One of the relevant papers is titled “Hexaoxacyclooctadecane induced interfacial engineering to achieve dendrite-free Zn ion batteries” published in Energy Storage Materials . Another paper titled “Prediction of Ethanol-Mediated Growth Morphology of Ammonium Dinitramide/Pyrazine-1,4-Dioxide Cocrystal at Different Temperatures” also mentions Hexaoxacyclooctadecane .

properties

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane
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InChI

InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2
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InChI Key

XEZNGIUYQVAUSS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1COCCOCCOCCOCCOCCO1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O6
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DSSTOX Substance ID

DTXSID7058626
Record name 18-Crown-6
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Molecular Weight

264.31 g/mol
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Physical Description

Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline]
Record name 18-Crown-6
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Vapor Pressure

0.0000667 [mmHg]
Record name 18-Crown-6
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Product Name

1,4,7,10,13,16-Hexaoxacyclooctadecane

CAS RN

17455-13-9
Record name 18-Crown-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,820
Citations
E Maverick, P Seiler, WB Schweizer… - … Section B: Structural …, 1980 - scripts.iucr.org
The structure of the title compound (18-crown-6), C~ 2H2406, has been redetermined at 100 K. The crystals are orthorhombic, space group Pbca, with a= 8.066 (4), b= 20.120 (10), c= …
Number of citations: 217 scripts.iucr.org
JD Dunitz, P Seiler - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
C12H2406, orthorhombic, Pbca, a= 8.295 (4), b= 20.230 (10), c= 8.490 (4) A, M= 264.32, Z= 4, Dx= 1.23 g cm-3, mp 39. The molecule has a crystal-lographic centre of symmetry, and …
Number of citations: 242 scripts.iucr.org
O Nagano, Y Sasaki - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) Structure of the hydrated potassium hexamolybdate complex of hexaoxacyclooctadecane (18-crown-6) Acta Crystallographica Section B Structural Crystallography and Crystal …
Number of citations: 66 scripts.iucr.org
R Li, M Li, Y Chao, J Guo, G Xu, B Li, Z Liu… - Energy Storage …, 2022 - Elsevier
… In summary, we systematically investigate the dynamics of a hexaoxacyclooctadecane (18C6) by simultaneous regulation on electrode surface and the desolvation by controlling the …
Number of citations: 46 www.sciencedirect.com
P Groth - Acta Chem. Scand. A, 1982 - actachemscand.org
Crystals were grown at room temperature and cooled rapidly to about—150 C, the temperature at which data were collected on an automatic fourcircle diffractometer. The cyclic …
Number of citations: 58 actachemscand.org
R Neier, C Trojanowski, R Mattes - J. CHEM. SOC. DALTON TRANS, 1995 - Citeseer
PPh, in acetonitrile the new compounds [K (1 8-crown-6)],[N (PPh3),],[HPMo1, 0,]~ 8MeCN~ 1 8-crown-6 2 (1 8-crown-6= 1, 4, 7, 10, 13, 16-hexaoxacyclooctadecane) and [NBu",],[H, S, …
Number of citations: 0 citeseerx.ist.psu.edu
JD Dunitz, M Dobler, P Seiler… - … Section B: Structural …, 1974 - scripts.iucr.org
The results of crystal structure analyses of 1, 4, 7, 10, 13, 16-hexaoxacyclooctadecane (CH2CH20) 6 and its complexes with NaNCS, KNCS, RbNCS, CsNCS [and Ca (NCS) 2] are …
Number of citations: 299 scripts.iucr.org
GW Gokel, DJ Cram, CL Liotta, HP Harris… - The Journal of Organic …, 1974 - ACS Publications
The dibenzoate chirality rule predicts that the sign of the first Cotton effect around 230 nm is in accordance with the chirality of the dibenzoate groups of a vicinal diol. 2 Thischirality is …
Number of citations: 311 pubs.acs.org
Y Sun, L Ma, B Zhou, P Gao - International journal of hydrogen energy, 2012 - Elsevier
Our recent progress shows that Cu(OH) 2 and CuO nanoribbon arrays exhibit notable electrochemical hydrogen storage capacities of 180 and 160 mAh/g, respectively, which also …
Number of citations: 35 www.sciencedirect.com
E Caponetti, DC Martino, MA Floriano, R Triolo… - Langmuir, 1995 - ACS Publications
… ether 1,4,7,10,13,16-hexaoxacyclooctadecane on the structure of aqueous solutions of surfactants sodium dodecyl sulfate anddodecyltrimethylammonium bromide have been studied …
Number of citations: 31 pubs.acs.org

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